![molecular formula C9H9BrN2O4 B2491626 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid CAS No. 1397007-19-0](/img/structure/B2491626.png)
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid
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Overview
Description
The compound “2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom . The pyridine ring in this compound is substituted at the 3-position with a carbonyl group (C=O), and at the 5-position with a bromine atom . Attached to the carbonyl group is an amino group (-NH2), which is further connected to a 3-hydroxy-propionic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, would contribute to the compound’s stability . The presence of the bromine atom, a halogen, would likely make the compound relatively heavy and possibly reactive . The carbonyl group and the amino group could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl and amino groups and the nonpolar pyridine ring could give the compound both polar and nonpolar characteristics . The bromine atom could contribute to the compound’s molecular weight .Scientific Research Applications
- Application : This compound can serve as a ligand or substrate in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling reactions. Researchers have explored its use in forming carbon–carbon bonds, especially in mild and functional group-tolerant conditions .
- Application : 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid has been employed in protodeboronation reactions. For instance, it can be used to synthesize indolizidine derivatives with good diastereoselectivity .
Transition Metal Catalysis
Protodeboronation Reactions
Future Directions
properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMXVWNQSGPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid |
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